3-(3,4-dichlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
Description
3-(3,4-DICHLOROPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the thienopyrimidine class This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core with a 3,4-dichlorophenyl group and a sulfanylidene moiety
Properties
Molecular Formula |
C12H6Cl2N2OS2 |
|---|---|
Molecular Weight |
329.2 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H6Cl2N2OS2/c13-7-2-1-6(5-8(7)14)16-11(17)10-9(3-4-19-10)15-12(16)18/h1-5H,(H,15,18) |
InChI Key |
KPPOMEKFRMJMQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C3=C(C=CS3)NC2=S)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DICHLOROPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process. Another approach involves the use of dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial applications. The use of microwave-assisted synthesis has been explored as a robust approach for the preparation of similar pyrrolo[2,3-d]pyrimidine derivatives, which could potentially be applied to the synthesis of 3-(3,4-DICHLOROPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DICHLOROPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include formic acid, triethyl orthoformate, DMF-DMA, and primary amines . The reactions typically require heating to facilitate the cyclization and substitution processes.
Major Products Formed
The major products formed from these reactions include various thienopyrimidine derivatives with different substituents on the phenyl ring or the thienopyrimidine core .
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a potential anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: Its interactions with various biological targets make it a valuable tool for studying cellular processes and pathways.
Mechanism of Action
The mechanism of action of 3-(3,4-DICHLOROPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound’s ability to induce apoptosis in cancer cells is attributed to its effect on these molecular targets .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine-7-carbonitriles: These compounds share a similar core structure and have been studied for their biological activities.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds also contain a pyrimidine core and have shown potential as anticancer agents.
Uniqueness
The uniqueness of 3-(3,4-DICHLOROPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE lies in its specific substitution pattern and the presence of the sulfanylidene moiety, which contribute to its distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
